3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyrrolidine ring, and finally, the introduction of the benzo[b]thiophene moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the oxadiazole and benzo[b]thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.
Cresol: A group of aromatic organic compounds with phenolic structures.
2-Fluorodeschloroketamine: A compound with a similar ketamine structure.
Uniqueness
3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole stands out due to its unique combination of the oxadiazole, pyrrolidine, and benzo[b]thiophene rings
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-15(13-7-10-3-1-2-4-12(10)21-13)18-6-5-11(8-18)14-16-9-20-17-14/h1-4,7,9,11H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKZUFKPBWBRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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